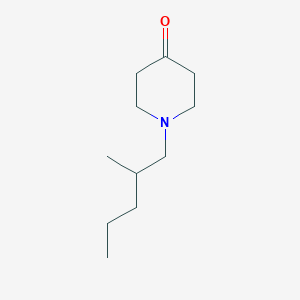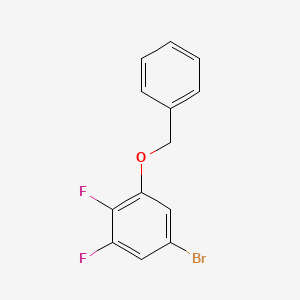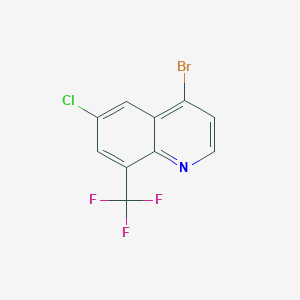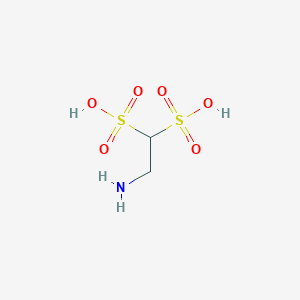
6-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amin
Übersicht
Beschreibung
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a chemical compound. It is an organic intermediate with borate and sulfonamide groups . It is often used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate is one of the key steps in the synthesis .Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The chemical reactions involving this compound include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using density functional theory (DFT). DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Diese Verbindung dient aufgrund ihrer Borat- und Sulfonamidgruppen als wichtiges Zwischenprodukt in der organischen Synthese. Sie kann durch nucleophile und Amidierungsreaktionen synthetisiert werden, die grundlegend für die Herstellung einer Vielzahl komplexer Moleküle sind .
Kristallographische und Konformationsanalysen
Die Struktur der Verbindung wurde mit verschiedenen Methoden charakterisiert, darunter NMR, IR, MS und Einkristall-Röntgenbeugung. Diese Techniken sind unerlässlich, um die Molekülgeometrie und -konformation zu verstehen, die entscheidend für die Vorhersage der Reaktivität und Interaktion mit anderen Molekülen sind .
Dichtefunktionaltheorie (DFT)-Studien
DFT wird verwendet, um das molekulare elektrostatische Potential und die Grenzorbitale der Verbindung zu untersuchen. Dieser theoretische Ansatz hilft bei der Klärung bestimmter physikalischer und chemischer Eigenschaften, was für die Konstruktion von Molekülen mit spezifischen Eigenschaften wertvoll ist .
Forschung zur Arzneimittelverwendung
Im Bereich der Pharmazie wird diese Verbindung als Enzyminhibitor oder als spezifisches Liganden-Arzneimittel eingesetzt. Sie hat potenzielle Anwendungen bei der Behandlung von Tumoren, mikrobiellen Infektionen und als Bestandteil von Krebsmedikamenten .
Fluoreszierende Sonden
Die Boronsäureesterbindungen der Verbindung machen sie für den Einsatz als fluoreszierende Sonde geeignet. Sie kann verschiedene Substanzen wie Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine identifizieren, was in biologischen und chemischen Sensoranwendungen von Bedeutung ist .
Stimulus-ansprechende Arzneistoffträger
Aufgrund ihrer guten Biokompatibilität und Reaktionsfähigkeit auf mikroumgebungsbedingte Veränderungen wie pH-Wert, Glucose und ATP wird die Verbindung bei der Konstruktion von stimulus-ansprechenden Arzneistoffträgern verwendet. Diese Träger können Anti-Krebsmedikamente, Insulin und Gene liefern und sind so konzipiert, dass sie das Medikament kontrolliert freisetzen .
Zukünftige Richtungen
The future directions of this compound could involve its use in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Wirkmechanismus
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals .
Mode of Action
Compounds containing a boronic acid or boronate ester moiety are known to interact with biological targets through the boron atom . The boron atom can form reversible covalent bonds with biological molecules, which can lead to changes in the biological system .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical reactions, including c-c bond formation, oxidation, and reduction reactions .
Pharmacokinetics
The compound’s density is 09642 g/mL at 25 °C , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The boron atom in the compound can form reversible covalent bonds with biological molecules, potentially leading to changes in the biological system .
Biochemische Analyse
Biochemical Properties
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as boron-containing enzymes, which facilitate the formation of boron-carbon bonds. These interactions are essential for the compound’s role in organic synthesis and medicinal chemistry .
Cellular Effects
In cellular environments, 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific proteins and enzymes, leading to changes in cellular functions .
Molecular Mechanism
The molecular mechanism of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall activity .
Transport and Distribution
The transport and distribution of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy .
Subcellular Localization
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its effects .
Eigenschaften
IUPAC Name |
6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(14)15-10(8)16-5/h6-7H,1-5H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBQXWIHXUQFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)

![[2-(Hexyloxy)-4-methylphenyl]methanamine](/img/structure/B1527579.png)

![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol](/img/structure/B1527583.png)
![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)
![2-[2-(Dimethylamino)ethoxy]pyridine-4-carboxylic acid](/img/structure/B1527586.png)





